Product packaging for Micafungin(Cat. No.:)

Micafungin

Cat. No.: B1226895
M. Wt: 1270.3 g/mol
InChI Key: PIEUQSKUWLMALL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Micafungin is a semi-synthetic echinocandin antifungal agent derived from the fermentation products of Coleophoma empetri . As a potent and specific inhibitor of the enzyme 1,3-β-D-glucan synthase, this compound disrupts the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall that is absent in mammalian cells . This mechanism of action leads to osmotic instability and eventual lysis of fungal cells . Its fungicidal activity against a broad spectrum of Candida species makes it an invaluable tool for researching invasive candidiasis, candidemia, and disseminated candidiasis . Furthermore, its utility extends to studies of antifungal prophylaxis in immunocompromised research models . Research indicates that the fungicidal action of this compound against Candida albicans is independent of oxidative stress generation and Hog1 pathway signaling, distinguishing its mode of action from other antifungal classes like polyenes . This compound is supplied as a high-purity, lyophilized powder for reconstitution. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H71N9O23S B1226895 Micafungin

Properties

IUPAC Name

[5-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H71N9O23S/c1-4-5-6-17-86-32-14-11-28(12-15-32)39-21-33(63-87-39)27-7-9-29(10-8-27)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEUQSKUWLMALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H71N9O23S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Action of Micafungin

Fungal Cell Wall as a Critical Antifungal Target

The fungal cell wall serves as a vital organelle, providing structural support, maintaining cellular shape, and protecting the fungus from environmental insults, including osmotic stress. patsnap.comnih.gov Composed primarily of polysaccharides like glucans and chitin, along with glycoproteins, the cell wall's composition varies among fungal species. nih.gov In many pathogenic fungi, (1,3)-β-D-glucan is a principal structural component, conferring rigidity and strength to the cell wall. patsnap.comdovepress.comresearchgate.net The absence of this structure in human cells makes it an attractive and selective target for antifungal drug development. dovepress.comnih.govoup.com

Detailed Mechanism of (1,3)-β-D-Glucan Synthase Inhibition by Micafungin (B1204384)

This compound functions as a potent inhibitor of (1,3)-β-D-glucan synthase, the enzyme responsible for catalyzing the synthesis of (1,3)-β-D-glucan from UDP-glucose. drugbank.compatsnap.comopenaccessjournals.comnih.govwikipedia.org This crucial enzyme complex is typically situated within the fungal plasma membrane. dovepress.com

This compound inhibits (1,3)-β-D-glucan synthase through a non-competitive mechanism. openaccessjournals.comdovepress.comnih.govoup.comdovepress.comnih.gov Unlike competitive inhibitors that vie for the enzyme's active site, this compound binds to a distinct allosteric site on the enzyme complex. nih.gov This binding event at the allosteric site modulates the enzyme's activity or conformation, thereby impeding the polymerization of (1,3)-β-D-glucan. nih.govscbt.com

The (1,3)-β-D-glucan synthase is a multi-subunit enzyme complex comprising at least a catalytic subunit and a regulatory subunit. nih.govnih.govoup.commdpi.com The catalytic activity, essential for synthesizing the glucan polymer, is primarily mediated by proteins encoded by the FKS genes (e.g., FKS1, FKS2, and FKS3). nih.govoup.comnih.govoup.comdovepress.comscispace.com The regulatory component is often a Rho1p GTPase. nih.govnih.govoup.comnih.govmdpi.com

This compound, along with other echinocandins, binds non-competitively to the Fks subunits, directly inhibiting their catalytic function. nih.govresearchgate.net Resistance to echinocandins can arise from mutations within highly conserved "hot spot" regions of the FKS genes, particularly FKS1 and FKS2. openaccessjournals.comoup.comnih.govdovepress.comnih.govmdpi.comscispace.comresearchgate.netasm.org These mutations in the Fks subunits reduce the enzyme's sensitivity to the drug. scispace.com These hot spots are generally located in two main areas: Hot Spot 1 (amino acids 641–649) and Hot Spot 2 (amino acids 1345–1365) in Candida albicans Fks1p, with analogous regions in Fks proteins of other fungal species. nih.govasm.org Amino acid substitutions in these regions can lead to a substantial increase in the minimum inhibitory concentration of this compound required to affect enzyme activity. asm.org

Subsequent Cellular Effects of Glucan Synthesis Disruption

The inhibition of (1,3)-β-D-glucan synthesis by this compound triggers a cascade of detrimental effects on the fungal cell. openaccessjournals.com

With the synthesis of (1,3)-β-D-glucan impaired, the fungal cell wall loses its structural integrity, becoming weakened and less rigid. patsnap.comopenaccessjournals.comdovepress.comnih.gov This compromised cell wall is unable to withstand the internal osmotic pressure, which is typically higher in fungal cells compared to their external environment. patsnap.comopenaccessjournals.comdovepress.comnih.govoup.com The resulting osmotic instability culminates in cell lysis, where the cell membrane ruptures and the intracellular contents are released, leading to fungal cell death. patsnap.comopenaccessjournals.comdovepress.comnih.govoup.comscbt.com This effect can be fungicidal against certain Candida species, while often exhibiting fungistatic activity against Aspergillus species. openaccessjournals.comdovepress.com

Research has shown that even low concentrations of this compound can induce significant morphological changes and occasional cell lysis in Candida albicans. openaccessjournals.com Electron microscopy studies have illustrated disrupted hyphal tips and a loss of cell wall and membrane integrity in Aspergillus fumigatus following this compound treatment. researchgate.net

In addition to compromising cell wall integrity and causing lysis, this compound can also induce notable morphological changes in fungal cells. openaccessjournals.comresearchgate.net These alterations can include abnormal hyphal development and disruption of internal cellular structures. researchgate.net

Comparative Molecular Action within the Echinocandin Class

This compound belongs to the echinocandin class, which also includes caspofungin and anidulafungin (B1665494). nih.gov All three agents share the same core mechanism of action: the inhibition of 1,3-β-D-glucan synthase, leading to impaired fungal cell wall synthesis and osmotic lysis. nih.govnih.govwikipedia.orgmims.comnewdrugapprovals.org This common mechanism is unique to the echinocandin class. oup.com

Despite their shared mechanism, there can be differences in their in vitro activity against various fungal species. In vitro studies have indicated that this compound may exhibit superior inhibitory activity compared to caspofungin against certain Candida species, such as C. albicans, C. glabrata, C. tropicalis, and C. dubliniensis, with a reported 5–10-fold increase in activity. oup.comoup.com However, the clinical relevance of these in vitro differences is not always clear. oup.comnih.gov

While resistance to echinocandins is generally low, mutations in FKS genes can lead to cross-resistance among the class. nih.gov However, some studies have noted instances where certain isolates displayed reduced susceptibility to caspofungin and this compound but maintained susceptibility to anidulafungin, suggesting potential subtle differences in their interaction with the target enzyme or other cellular processes depending on the specific fungal strain and resistance mechanism. nih.gov

Comparative studies have also examined the fungicidal versus fungistatic activity of echinocandins. This compound is generally fungicidal against most Candida species, while it is fungistatic against Aspergillus species, similar to other echinocandins. drugbank.comopenaccessjournals.comeuropa.eu

The comparative in vitro activity of this compound against common Candida species can be summarized as follows:

Candida SpeciesThis compound MIC Range (µg/mL)Activity
C. albicansGenerally <0.25 oup.comFungicidal
C. glabrataGenerally <0.25 oup.comFungicidal
C. tropicalisGenerally <0.25 oup.comFungicidal
C. dubliniensisGenerally <0.25 oup.comFungicidal
C. parapsilosis1 to >64 tga.gov.auPoor fungicidal activity in vitro openaccessjournals.comtga.gov.au
C. guilliermondii1 to >64 openaccessjournals.comtga.gov.auPoor fungicidal activity in vitro tga.gov.au
C. kruseiGenerally <0.25 oup.comFungicidal
C. famata1 to 2 openaccessjournals.comInhibitory

Note: MIC values can vary depending on the specific isolate and testing methodology.

Exploration of Non-Antifungal Mechanisms of Action (e.g., Antiviral Research)

Beyond its established antifungal properties, research has explored potential non-antifungal mechanisms of action for this compound, particularly in the context of antiviral activity. Recent studies have demonstrated that this compound exhibits antiviral effects against various viruses, including certain arboviruses and coronaviruses. mdpi.comresearchgate.netbiorxiv.org

Research has indicated this compound's effectiveness against Enterovirus 71 (EV71), a causative agent of hand-foot-and-mouth disease. mdpi.comresearchgate.netkribb.re.kr Studies have shown that this compound can potently inhibit the proliferation and replication of EV71 in cell lines with low micromolar IC50 values. kribb.re.kr The antiviral effect on EV71 appears to target virion-independent intracellular processes. kribb.re.kr

This compound has also demonstrated antiviral activity against arboviruses such as chikungunya virus (CHIKV) and dengue virus (DENV). mdpi.comresearchgate.netresearchgate.net Studies investigating the effects on CHIKV have suggested that this compound can counter CHIKV-induced cytopathic effects and limit viral replication, release, and cell-to-cell transmission. researchgate.net For DENV, this compound has been shown to inhibit infection in a dose-dependent manner across multiple serotypes (DENV-1, DENV-2, DENV-3, and DENV-4). mdpi.comresearchgate.net The proposed mechanisms for DENV inhibition include disruption of virus binding, entry, and stability, potentially through binding to the viral envelope protein. mdpi.com

Furthermore, research has explored the antiviral potential of this compound against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). researchgate.net Studies have suggested that this compound and its derivatives can inhibit SARS-CoV-2 infection in cell lines, potentially by inhibiting intracellular virus replication processes. researchgate.net

Studies have also investigated the effects of this compound on pteropine orthoreovirus (PRV), a bat-borne zoonotic virus. biorxiv.orgbiorxiv.org this compound has shown potential in inhibiting PRV propagation in human cell lines. biorxiv.org Molecular docking studies suggested that this compound might target the p17 protein of PRV and could also inhibit other viral proteins like nonstructural replication protein (sigmaNS). biorxiv.org Additionally, this compound appears to modulate host immunity through the induction of IL-6, which may interfere with syncytial formation induced by the virus. biorxiv.org

It is worth noting that other echinocandins, such as caspofungin and anidulafungin, have also shown antiviral effects against some of these viruses, suggesting that this non-antifungal activity might be a class effect, although the specific mechanisms and potency may vary among the compounds. mdpi.combiorxiv.org

Table summarizing antiviral research findings:

VirusObserved Antiviral ActivityProposed Mechanism(s)Relevant Research Findings
Enterovirus 71 (EV71)Inhibition of proliferation and replication kribb.re.krTargeting virion-independent intracellular processes kribb.re.krPotent inhibition in cell lines with low micromolar IC50 (~5 µM) kribb.re.kr.
Chikungunya Virus (CHIKV)Countering cytopathic effects, limiting replication, release, cell-to-cell transmission researchgate.netDisruption of virus stability researchgate.netEffective against clinical isolates and other alphaviruses (SINV, SFV) researchgate.net.
Dengue Virus (DENV)Inhibition of infection (multiple serotypes) mdpi.comresearchgate.netDisruption of virus binding, entry, and stability; potential binding to envelope protein mdpi.comDose-dependent inhibition observed across DENV-1, DENV-2, DENV-3, and DENV-4 mdpi.comresearchgate.net.
SARS-CoV-2Inhibition of infection researchgate.netInhibition of intracellular virus replication researchgate.netActivity observed in cell lines researchgate.net.
Pteropine Orthoreovirus (PRV)Inhibition of propagation, suppression of syncytial formation biorxiv.orgPotential targeting of viral proteins (p17, sigmaNS); modulation of host immunity (IL-6) biorxiv.orgActivity observed in human cell lines; molecular docking suggests viral protein targets biorxiv.org.

These findings highlight an emerging area of research into the potential therapeutic applications of this compound beyond its established antifungal use.

Mechanisms of Fungal Resistance to Micafungin

Primary Resistance Mechanisms: FKS Gene Mutations

The primary mechanism of resistance to echinocandins is the acquisition of mutations in the FKS genes, which encode the catalytic subunits of β-(1,3)-D-glucan synthase. frontiersin.orgnih.govoup.comnewdrugapprovals.orgnih.govmdpi.commdpi.com In Candida species, the main genes involved are FKS1 and FKS2. oup.comnih.gov

Identification and Characterization of Hotspot Regions in FKS1 and FKS2 Genes

Mutations conferring echinocandin resistance are predominantly located in specific regions within the FKS1 and FKS2 genes, known as "hotspot" regions. frontiersin.orgoup.comnih.govmdpi.comfungalinfectiontrust.org In Candida albicans, these include hotspot 1 (an 8-amino-acid region between Phe641 and Asp648) and hotspot 2 (at amino acid positions 1345 to 1365). mdpi.comfungalinfectiontrust.orgasm.org In Candida glabrata, prominent amino acid modifications associated with resistance are found at Ser663 in Fks2, Ser629 in Fks1, and Phe659 in Fks2. oup.comnih.gov A third hotspot region in C. albicans, located between HS1 and HS2 at residues 690 to 700, has also been associated with acquired echinocandin resistance. mdpi.com Studies using deep-mutational scanning have identified specific positions within Fks1 that are determinant for micafungin (B1204384) resistance, including positions 639, 643, 645, and 647. biorxiv.orgbiorxiv.org

Impact of Specific Amino Acid Substitutions on Enzyme Sensitivity

Amino acid substitutions within the FKS hotspot regions lead to a decrease in the sensitivity of the β-(1,3)-D-glucan synthase enzyme to echinocandins. frontiersin.orgoup.comfungalinfectiontrust.orgasm.org This reduced sensitivity means that higher concentrations of the drug are required to inhibit enzyme activity. oup.comfungalinfectiontrust.org For instance, amino acid changes at Ser641 and Ser645 in C. albicans are among the most frequent and result in pronounced resistance phenotypes. oup.com In C. glabrata, mutations at Ser663 in Fks2 and Ser629 in Fks1 are particularly prominent. oup.comnih.gov Research has shown that amino acid substitutions at position 645 in Fks1 of C. albicans, such as proline, phenylalanine, and tyrosine substitutions for serine, can render strains untreatable with this compound, even at high dosages in murine models. fungalinfectiontrust.orgasm.org Kinetic studies have demonstrated that amino acid substitutions in Fks1p and Fks2p can reduce the drug sensitivity of mutant β-(1,3)-D-glucan synthase by two to three log orders compared to the wild-type enzyme. asm.org

Correlation between FKS Mutations and Increased Minimum Inhibitory Concentrations (MICs)

Mutations in the FKS genes are strongly correlated with elevated minimum inhibitory concentrations (MICs) for echinocandins, including this compound. frontiersin.orgoup.comnih.govnih.govnih.govasm.org Higher MIC values indicate reduced susceptibility of the fungal isolate to the antifungal drug. oup.com Studies have shown that isolates with FKS mutations generally exhibit resistant or intermediate MIC values to at least one echinocandin. nih.gov For C. glabrata, specific MIC cutoffs have been suggested as phenotypic indicators for the presence of FKS mutations. For this compound, an MIC greater than 0.03 µg/ml has been suggested as indicative of a potential FKS mutation. frontiersin.orgnih.gov While elevated MICs are associated with FKS mutations, the presence of an FKS mutation is considered a more reliable predictor of therapeutic failure than MIC value alone in some cases. nih.gov

Here is a table summarizing some reported amino acid substitutions and their associated impact on this compound susceptibility:

Fungal SpeciesGeneHotspot RegionAmino Acid PositionOriginal Amino AcidSubstituted Amino Acid(s)Impact on this compound SusceptibilitySource
C. albicansFKS1HS1641SerPronounced resistance oup.com
C. albicansFKS1HS1645SerPro, Phe, TyrUntreatable in murine model fungalinfectiontrust.orgasm.org
C. glabrataFKS2HS1663SerProminent substitution oup.comnih.gov
C. glabrataFKS1HS1629SerProminent substitution oup.comnih.gov
C. glabrataFKS2HS1659PheDeletionAssociated with increased MICs nih.govasm.org
S. cerevisiaeFKS1HS1639Causes this compound resistance biorxiv.orgbiorxiv.org
S. cerevisiaeFKS1HS1643Causes this compound resistance biorxiv.orgbiorxiv.org
S. cerevisiaeFKS1HS1645Causes this compound resistance biorxiv.orgbiorxiv.org
S. cerevisiaeFKS1HS1647Causes this compound resistance biorxiv.orgbiorxiv.org

Molecular Epidemiology and Surveillance of this compound Resistance

Molecular epidemiology and surveillance studies are crucial for tracking the prevalence of this compound resistance, identifying resistant strains, and understanding the spread of resistance mechanisms mdpi.comoup.comcombacte.com. These studies often involve collecting clinical isolates, determining their antifungal susceptibility profiles, and characterizing the underlying molecular mechanisms of resistance, particularly mutations in FKS genes oup.comfrontiersin.orgnih.gov.

Surveillance programs have reported varying rates of echinocandin resistance, including resistance to this compound, across different geographic regions and Candida species mdpi.comoup.comcombacte.com. Candida glabrata consistently shows higher rates of echinocandin resistance compared to other Candida species like C. albicans and C. parapsilosis mdpi.comoup.com.

Data from global surveillance programs, such as the SENTRY Antifungal Surveillance Program, provide valuable insights into the prevalence and trends of this compound resistance. For instance, an analysis from 2006 to 2016 showed that echinocandin resistance was low in C. albicans, C. tropicalis, and C. parapsilosis (<0.1%), but higher in C. glabrata isolates (1.7% for this compound) oup.com. More recent data from the same program (2019-2020) reported this compound resistance rates of 2.1% among C. glabrata isolates oup.com. However, these rates can be significantly higher in specific locations or patient populations oup.com.

Molecular typing techniques, such as AFLP fingerprinting or microsatellite length polymorphism, are used in conjunction with susceptibility testing to assess the genetic relatedness of resistant isolates and determine if resistance is due to clonal expansion or independent emergence of resistance mechanisms nih.govnih.govfrontiersin.org. Studies have shown that echinocandin/fluconazole (B54011) resistance development in C. glabrata is often not clonal, suggesting independent acquisition of resistance mutations nih.govresearchgate.net.

Surveillance efforts also focus on identifying specific FKS mutations associated with this compound resistance. Mutations in hot-spot regions of FKS1 and FKS2 genes are the primary molecular basis for reduced echinocandin susceptibility nih.govscispace.comfrontiersin.orgbiorxiv.org. Specific mutations, such as S663P and Δ659F in FKS2, have been frequently observed in this compound-resistant C. glabrata isolates frontiersin.orgnih.govnih.govresearchgate.net.

Data Table: Prevalence of this compound Resistance in Candida glabrata from Surveillance Programs

Surveillance Program/StudyYear(s)C. glabrata Isolates TestedThis compound Resistance RateKey FindingsSource
SENTRY Program2006-2016Not specified1.7%Higher resistance in C. glabrata compared to other species. oup.com
SENTRY Program2019-20202892.1%Continued presence of resistance in C. glabrata. oup.com
Kuwait StudyNot specified756.7% (5/75)This compound susceptibility reliably identified echinocandin-resistant isolates. nih.gov
European Surveillance2005-2020Not specified1.3%Echinocandin resistance considered negligible overall, but higher for some species. mdpi.comcombacte.com

In Vitro Models for Studying Resistance Development and Phenotypic Expression

In vitro models are invaluable tools for investigating the mechanisms by which fungi develop resistance to this compound and for characterizing the phenotypic expression of this resistance nih.govresearchgate.netoup.com. These models allow researchers to simulate drug exposure conditions and observe the emergence of resistant populations and the associated cellular and molecular changes.

One common approach involves exposing susceptible fungal isolates to increasing concentrations of this compound in a stepwise manner nih.govnih.govasm.org. This method mimics the selective pressure that can occur during antifungal therapy and can drive the selection of resistant mutants. Studies using this approach with C. albicans have shown that stepwise exposure to this compound can lead to the development of resistance associated with mutations in the FKS1 gene nih.govasm.org.

Another in vitro model involves exposing isolates to low and constant concentrations of this compound oup.com. This method is relevant because antifungal concentrations may be suboptimal in certain anatomical sites or in patients receiving prophylaxis, potentially serving as reservoirs for the development of resistance oup.com. Studies have demonstrated that exposure of susceptible C. glabrata isolates to low, constant concentrations of this compound can rapidly lead to the acquisition of phenotypic resistance, often associated with mutations in the FKS2 gene oup.com.

In vitro pharmacokinetic/pharmacodynamic (PK/PD) models are also employed to study the relationship between this compound concentrations over time and its antifungal effect, as well as the development of resistance under different exposure profiles oup.com. These models can help determine PK/PD breakpoints and optimize dosing regimens to prevent the emergence of resistance oup.com.

Phenotypic expression of this compound resistance can manifest in various ways beyond elevated MICs. For example, experimentally induced resistance to this compound in C. albicans has been associated with altered cellular morphology, changes in cell wall polysaccharide content, increased hypha formation, enhanced adherence to plastic surfaces, and increased biofilm formation nih.govasm.org. These phenotypic changes can potentially impact the virulence of resistant strains nih.govasm.org.

In vitro studies also allow for the characterization of cross-resistance patterns among different echinocandins researchgate.netasm.org. While mutations in FKS genes generally confer cross-resistance to the echinocandin class, the degree of resistance to individual agents like this compound, caspofungin, and anidulafungin (B1665494) can vary depending on the specific mutation frontiersin.orgbiorxiv.orgasm.org. Some studies suggest that caspofungin susceptibility testing may be more reliable for detecting FKS hot-spot mutations in vitro compared to this compound or anidulafungin, although the presence of human serum in the testing medium can influence these observations asm.org.

Data Table: In Vitro Induction of this compound Resistance in Candida Species

SpeciesMethod of InductionResistance Mechanism ObservedAssociated Phenotypic ChangesSource
C. albicansStepwise exposure to increasing concentrationsFKS1 mutationsAltered morphology, increased hypha formation, increased adherence, enhanced biofilm formation nih.govasm.org
C. glabrataExposure to low and constant concentrationsFKS2 mutationsRapid acquisition of phenotypic resistance oup.com
C. parapsilosisLow concentration exposure over extended periodFKS1 mutations (novel)Rapid development of resistance researchgate.net

Pharmacokinetic and Pharmacodynamic Principles of Micafungin in Preclinical Models

Absorption and Distribution Studies in Animal Models

Micafungin (B1204384) is administered intravenously and demonstrates rapid distribution into tissues following infusion in preclinical species such as mice, rats, and dogs researchgate.netnih.gov. Its pharmacokinetics in these models generally exhibit a biexponential decline in plasma concentrations after intravenous administration researchgate.netnih.gov.

Tissue Penetration and Distribution Profiles (e.g., lung, liver, spleen, kidney, CNS)

Studies in rats have shown that tissue levels of radioactivity following intravenous administration of 14C-micafungin are generally lower than plasma levels, with the notable exceptions of the spleen, liver, kidneys, and lungs, where concentrations are similar to or greater than plasma levels . In rabbits, mean tissue this compound concentrations 30 minutes after the last of eight daily doses were highest in the lung, liver, spleen, and kidney nih.gov.

TissueThis compound Concentration (µg/g) in Rabbits (30 min post-dose)
Lung2.26 to 11.76
Liver2.05 to 8.82
Spleen1.87 to 9.05
Kidney1.40 to 6.12
Brain0.08 to 0.18

Source: Data extracted from search result nih.gov.

In contrast to its distribution in well-perfused organs, this compound shows limited penetration into the central nervous system (CNS) in preclinical models seq.esliverpool.ac.ukresearchgate.net. Studies in healthy rabbits demonstrated brain:plasma concentration ratios of <0.01 at doses of 0.5 – 2 mg/kg liverpool.ac.uk. Even in the setting of CNS infection and inflammation, the CNS penetration of this compound does not appear to increase significantly liverpool.ac.uk. However, some experimental evidence from rabbit models of hematogenous Candida meningoencephalitis suggests that this compound can achieve concentrations in CNS tissue sufficient to reduce fungal burden oup.com.

Plasma Protein Binding Characteristics in Preclinical Species

This compound is characterized by high plasma protein binding across various preclinical species, including rats, mice, and dogs researchgate.net. The extent of protein binding is consistently reported as greater than 99% researchgate.netseq.esnih.govnih.govtandfonline.comnih.gov. This high level of protein binding contributes to its limited distribution into certain tissues, such as the CNS liverpool.ac.ukoup.com. The protein binding in rat and mouse sera has been specifically reported as 99.8% researchgate.net.

Metabolism and Elimination Pathways in Preclinical Systems

This compound undergoes metabolism, primarily in the liver, and is eliminated through both fecal and urinary routes, with fecal excretion being the major pathway nih.govnih.govtga.gov.aunih.gov.

Major Routes of Excretion (Fecal vs. Urinary)

The primary route of elimination for this compound in preclinical models is fecal excretion. Studies in rats administered 14C-micafungin have shown that fecal excretion accounts for a significant proportion of the administered dose, with urinary excretion playing a minor role nih.govtga.gov.aunih.govasm.org. For instance, in one study in rats, fecal excretion accounted for a mean of 70% of the administered dose, while urinary excretion was approximately 14% asm.org. Similarly, in monkeys, the primary route of elimination was also fecal, accounting for 60% of the administered dose at 720 hours post-dose, with 9.7% recovered in urine asm.org.

SpeciesMajor Excretion RoutePercentage of Dose (Fecal)Percentage of Dose (Urinary)
RatFecal~70% asm.org~14% asm.org
MonkeyFecal~60% asm.org~9.7% asm.org

Source: Data extracted from search result asm.org.

Approximately 90% of plasma clearance in rats occurs via biliary elimination of the parent compound and minor metabolites nih.gov. Unchanged this compound is minimally excreted in the urine in both rats and humans nih.govnih.govtga.gov.aunih.gov.

Pharmacodynamic Modeling and Target Attainment in In Vitro and Animal Studies

This compound demonstrates concentration-dependent antifungal activity against Candida and Aspergillus species in both in vitro and preclinical animal models tandfonline.comnih.gov. Pharmacodynamic studies, particularly in neutropenic murine models of candidiasis, have been crucial in identifying the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with efficacy. The area under the concentration-time curve to minimum inhibitory concentration ratio (AUC/MIC) has been identified as a key driver of this compound activity mdpi.comoup.com.

Studies in murine models of disseminated candidiasis have shown that this compound dose-dependently prolongs survival and reduces fungal burden in tissues like the kidneys . Specific AUC/MIC targets have been proposed based on animal model data and extrapolated to humans for various Candida species to guide optimal dosing strategies mdpi.comupf.edu. For instance, AUC24/MIC targets of ≥5000 for C. albicans and C. glabrata, ≥3000 for C. krusei and C. tropicalis, and ≥285 for C. parapsilosis have been suggested mdpi.com.

In vitro PK/PD models, often incorporating human serum to simulate protein binding, have also been used to study this compound's pharmacodynamics and validate findings from animal models oup.comresearchgate.netoup.com. These models help in understanding the exposure-effect relationship and determining the probability of target attainment (PTA) for different dosing regimens against various fungal isolates researchgate.netoup.com.

In vitro time-kill studies have shown that this compound exhibits fungicidal activity against C. albicans, C. glabrata, and C. krusei, with activity improving at higher concentrations. Fungistatic activity has been observed against C. tropicalis tandfonline.comnih.gov.

Concentration-Dependent Antifungal Activity

Echinocandins, including this compound, exhibit concentration-dependent effects on Candida species. Preclinical studies consistently support concentration-dependent killing and prolonged post-antifungal effects for this class of drugs asm.org. Studies using experimental infection models have demonstrated a strong relationship between this compound exposure and its antifungal effect nih.gov. The degree of fungal killing is often correlated with the concentration of the drug, particularly in relation to the minimum inhibitory concentration (MIC) of the pathogen asm.orgnih.gov.

Post-Antifungal Effect (PAFE) Research

This compound demonstrates a prolonged post-antifungal effect (PAFE) against medically important Candida species in preclinical settings nih.govresearchgate.net. PAFE refers to the persistent suppression of fungal growth after drug concentrations have fallen below the MIC nih.gov. Studies have measured time-kills and PAFEs for this compound against various Candida species, including C. albicans, C. glabrata, C. parapsilosis, and C. krusei isolates nih.gov.

In one study, a one-hour exposure to this compound at concentrations of 4x and 16x the MIC resulted in significant fungal kills, achieving fungicidal levels against several isolates. nih.gov Furthermore, isolates collected during the PAFE period exhibited cell wall disturbances, reduced adherence to epithelial cells, and enhanced susceptibility to phagocytosis by macrophages. nih.gov These findings suggest that the PAFE of this compound involves not just growth suppression but also structural and functional damage to fungal cells, contributing to host defense mechanisms. nih.gov

Relationship between Area Under the Concentration-Time Curve (AUC)/MIC and Antifungal Efficacy in Preclinical Models

Preclinical PK/PD analyses have identified the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) as a key pharmacodynamic index predictive of this compound efficacy in animal models of candidiasis asm.orgnih.govnih.govspringermedizin.de. Dose fractionation and PK/PD index analyses in experimental infection models have consistently demonstrated the importance of both the Cmax/MIC and AUC/MIC indices to predict efficacy, although AUC/MIC is often considered the primary driver for echinocandins asm.orgnih.gov.

Studies in neutropenic murine candidiasis models have investigated the relationship between this compound exposure (specifically AUC/MIC) and the reduction in fungal burden. These studies aim to determine the AUC/MIC values associated with specific pharmacodynamic endpoints, such as stasis (inhibition of growth) or a 1-log reduction in organism burden. nih.gov The required AUC/MIC targets for efficacy can vary depending on the Candida species nih.goveuropa.eu. For instance, in animal models of candidiasis, AUC/MIC ratios of approximately 2400 and 1300 were reported as being required for C. albicans and C. glabrata, respectively, to prevent progressive fungal growth. europa.eu Free drug AUC/MIC values associated with stasis and killing (1-log) endpoints were reported to be near 10 and 20, respectively, and were similar for C. albicans and C. glabrata in one study. nih.gov

Data from preclinical models support the concept that optimizing the AUC/MIC ratio is crucial for achieving favorable treatment outcomes with this compound asm.orgnih.govnih.gov.

Impact of Physiological Factors on this compound Pharmacokinetics in Preclinical Settings

Physiological factors can influence the pharmacokinetics of this compound in preclinical models, potentially impacting drug exposure and, consequently, efficacy. While extensive research on the impact of various physiological factors specifically in preclinical animal models is detailed across numerous studies, some general principles observed in preclinical and bridging studies are relevant.

For example, studies bridging preclinical findings to pediatric populations have indicated differences in clearance based on age and weight. Mean weight-adjusted clearance in very young animals (analogous to children less than 4 months of age) has been observed to be significantly greater than in older animals. europa.euresearchgate.net This suggests that age and developmental stage can influence this compound disposition.

Although primarily discussed in the context of human studies, factors such as body weight have been identified as statistically significant predictors of this compound clearance in population PK models that may incorporate data or principles derived from preclinical work. asm.orgnih.gov

Disease state can also influence this compound pharmacokinetics. While many preclinical efficacy studies are conducted in immunocompromised models (e.g., neutropenic mice) to facilitate infection establishment and evaluation of antifungal effect nih.govoup.com, the impact of the infection itself or other concurrent physiological derangements on this compound PK in these models is a consideration in study design and interpretation. Exposure to this compound has been shown to be lower in certain compromised states compared to healthy volunteers nih.govresearchgate.net, which could have implications for treatment efficacy and underscores the importance of understanding PK in relevant preclinical models.

Preclinical Efficacy and Spectrum of Activity Research

In Vitro Antifungal Susceptibility Testing against Fungal Pathogens

In vitro studies have assessed micafungin's activity against a range of fungal species, determining minimal inhibitory concentrations (MICs) and minimal effective concentrations (MECs) using standardized methods like those defined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). nih.govtandfonline.comasm.orgasm.orgnih.gov

Activity against Candida Species (including Azole-Resistant Strains)

This compound (B1204384) demonstrates potent in vitro activity against most Candida species. dovepress.comtandfonline.comnih.govasm.org Studies have shown high activity against common species such as Candida albicans, Candida tropicalis, and Candida glabrata, with low MIC ranges. nih.govtandfonline.com For instance, one study reported MIC ranges of ≤0.002 to 0.015 µg/ml for these species. nih.govtandfonline.com While generally potent, this compound has shown higher MIC levels against Candida parapsilosis. nih.govtandfonline.com

Crucially, this compound maintains activity against Candida isolates that are resistant to azole antifungals, including those with resistance to fluconazole (B54011) and voriconazole (B182144). dovepress.comasm.orgasm.orgnih.gov A study of 315 fluconazole-resistant Candida isolates, including C. krusei, C. glabrata, and C. albicans, found that this compound exhibited good in vitro activity, with MIC50 and MIC90 values of 0.03 µg/ml and 0.06 µg/ml, respectively. asm.org All tested fluconazole-resistant isolates were inhibited at a this compound MIC of ≤1 µg/ml. asm.org Within this collection, C. glabrata isolates showed the lowest this compound MIC90 (≤0.015 µg/ml). asm.org Although some studies using agar (B569324) dilution suggested a potential link between overexpression of the ABC transporter CDR2 and slightly reduced this compound activity in C. albicans, broth microdilution studies did not show a correlation between azole resistance mechanisms and increased this compound MICs. nih.govnih.gov

Interactive Table 1: In Vitro Activity of this compound Against Select Candida Species

Candida SpeciesMIC Range (µg/ml)MIC50 (µg/ml)MIC90 (µg/ml)Source
C. albicans≤0.002 to 0.0150.030.03 nih.govtandfonline.comasm.org
C. tropicalis≤0.002 to 0.015-- nih.govtandfonline.com
C. glabrata≤0.002 to 0.015≤0.015≤0.015 nih.govtandfonline.comasm.org
C. parapsilosis0.12 to 2-- nih.govtandfonline.com
Fluconazole-resistant Candida spp. (overall)-0.030.06 asm.org

Note: MIC ranges and values may vary slightly depending on the specific study, methodology (e.g., CLSI, EUCAST), and fungal isolates tested.

Activity against Aspergillus Species

This compound also exhibits significant in vitro activity against Aspergillus species. dovepress.comasm.org Studies have reported potent antifungal activity against various Aspergillus species, including Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger, and Aspergillus terreus. openaccessjournals.comnih.govtandfonline.com MEC values for Aspergillus species have been reported to be ≤0.125 μg/mL. dovepress.com While potent, this compound's activity against Aspergillus is generally considered fungistatic rather than fungicidal. nih.gov Some studies suggest that this compound may be less active against Aspergillus flavus and certain Aspergillus nidulans clinical isolates. asm.org

Interactive Table 2: In Vitro Activity of this compound Against Select Aspergillus Species

Aspergillus SpeciesMIC/MEC Range (µg/ml)Source
Aspergillus spp.≤0.125 (MEC) dovepress.com
Aspergillus spp.0.004 to 0.015 (MIC) nih.govtandfonline.com
A. fumigatus0.0078–0.0625 (MEC) reviberoammicol.com

Note: MEC (Minimum Effective Concentration) is often used for echinocandins against filamentous fungi like Aspergillus, representing the lowest concentration causing aberrant hyphal growth.

Activity against Other Clinically Important Fungi

Beyond Candida and Aspergillus, this compound demonstrates in vitro activity against certain other clinically important fungi. openaccessjournals.comasm.org It shows good activity against the mycelial forms of dimorphic fungi such as Histoplasma capsulatum, Blastomyces dermatitidis, and Coccidioides immitis. openaccessjournals.comasm.org MIC ranges for the mycelial forms of these fungi have been reported to be as low as 0.0078–0.0625 µg/ml. openaccessjournals.comasm.org this compound also exhibits some activity against the mycelial forms of Sporothrix schenckii and Penicillium marneffei. openaccessjournals.comasm.org However, its activity against the yeast-like forms of these dimorphic fungi is significantly weaker. asm.org this compound has also shown activity against Penicillium spp., Scedosporium apiospermum, and Acremonium spp. nih.govasm.org

This compound does not possess in vitro activity against important basidiomycetes like Cryptococcus spp., Rhodotorula spp., and Trichosporon spp. openaccessjournals.comreviberoammicol.com It is also inactive against species of Mucorales and multiresistant fungi such as Fusarium spp. nih.govasm.org

Biofilm Inhibition and Eradication Studies

This compound has demonstrated activity against Candida species biofilms in vitro. reviberoammicol.comasm.org Studies have shown that this compound can inhibit the formation of Candida biofilms and eradicate established biofilms in a dose-dependent manner. researchgate.net Real-time microscopic observations have indicated that this compound can suppress biofilm growth within minutes of treatment initiation and cause disruption of cells within the biofilm, including bursting of hyphal tips. asm.org The effectiveness of this compound against biofilms appears to be influenced by the metabolic activity of the biofilm, with higher metabolic activity correlating with greater susceptibility to this compound. oup.com

Although primarily an antifungal, this compound has also been investigated for its effects on bacterial biofilms. Studies have shown that this compound can inhibit the formation of Pseudomonas aeruginosa biofilms and enhance the effectiveness of antibacterial agents against these biofilms in vitro and in animal models. researchgate.netaub.edu.lbresearchgate.net This effect is thought to be related to this compound's inhibition of 1,3-β-D-glucan synthesis, which is also present in the cell wall of P. aeruginosa. aub.edu.lbresearchgate.net

In Vivo Efficacy in Animal Models of Fungal Infection

This compound's efficacy has been evaluated in various animal models of fungal infection, providing insights into its therapeutic potential in a living system. dovepress.comoup.comnih.govoup.com

Systemic and Disseminated Candidiasis Models

In animal models of systemic and disseminated candidiasis, this compound has demonstrated significant efficacy, leading to increased survival and reductions in tissue fungal burden. dovepress.comoup.comnih.govoup.comnih.gov Studies in neutropenic mice infected with Candida glabrata have shown that this compound treatment resulted in a substantial decline in kidney fungal burden. nih.gov In a mouse model of disseminated azole-resistant C. albicans infection, this compound showed similar efficacy to amphotericin B in terms of survival and reducing fungal burden in the kidneys. oup.comoup.com this compound has also been effective in treating disseminated Candida tropicalis infection in persistently neutropenic mice. reviberoammicol.com Furthermore, studies in murine models have explored the pharmacokinetics and pharmacodynamics of this compound, demonstrating that the ratio of the area under the plasma concentration-time curve (AUC) to the MIC is a relevant predictor of outcome in candidiasis models. asm.org Extended-interval dosing strategies have also shown efficacy in murine models of disseminated candidiasis. dovepress.comnih.govasm.org

Invasive Aspergillosis Models

Animal models of invasive aspergillosis (IA), such as murine and rabbit models, have been used to evaluate the efficacy of this compound. In murine models of disseminated aspergillosis caused by A. fumigatus, this compound has shown efficacy with effective dose (ED50) values ranging from 0.23 to 0.36 mg/kg intravenously, which were comparable to or lower than those of other antifungal agents like caspofungin and amphotericin B. tga.gov.au In a persistently neutropenic rabbit model of invasive pulmonary aspergillosis, this compound improved survival compared to control animals, although a reduction in fungal burden in the lungs was not consistently observed with increasing doses. oup.comnih.gov Some studies in this model reported an increase in serum galactomannan (B225805) antigenemia at higher this compound doses (2 mg/kg/day) compared to lower doses (1 mg/kg/day), despite higher doses resulting in more damage to hyphae and significant reductions in pulmonary infarct scores. nih.govdovepress.com this compound has also demonstrated activity against itraconazole-resistant strains of A. fumigatus and Aspergillus terreus in a mouse model of disseminated infection. oup.com

Efficacy in Immunocompromised Animal Models

This compound has shown efficacy in immunocompromised animal models, which are crucial for simulating the patient populations most vulnerable to invasive fungal infections. In immunosuppressed murine models of candidosis and aspergillosis, this compound has demonstrated therapeutic efficacy. nih.gov Studies in persistently neutropenic rabbits with disseminated candidiasis showed significant dose-dependent antifungal efficacy, with clearance of C. albicans from various tissues. asm.org In a mouse model of disseminated azole-resistant C. albicans infection, this compound (1 mg/kg) showed similar survival rates and reduction in fungal burden in kidneys compared to amphotericin B. oup.com The persistently neutropenic rabbit model of invasive pulmonary aspergillosis has been particularly valuable, establishing a preclinical basis for the efficacy of this compound in this setting. mdpi.com

Role of this compound in Preventing Fungal Infections in Animal Models

Preclinical studies have also investigated the prophylactic potential of this compound. This compound has been reported to be effective prophylactically against Pneumocystis carinii in murine models. nih.gov In a study comparing this compound with fluconazole in preventing fungal infection in patients undergoing bone marrow transplant, this compound was found to be more effective in preventing fungal infection in an animal model. tga.gov.au However, one study in steroid-suppressed mice showed worse survival, increased pulmonary fungal burden, and persistent hyphal clusters in the lungs when a single high dose (20 mg/kg) of this compound was used as prophylaxis compared to a lower dose (10 mg/kg). nih.gov

Combination Antifungal Therapy Research with this compound in Preclinical Models

Given the challenges in treating invasive fungal infections, particularly in immunocompromised hosts, combination antifungal therapy has been explored as a strategy to improve outcomes. oup.com Preclinical models have been used to investigate the potential benefits and interactions of this compound when combined with other antifungal agents. can-r.comoup.com

Mechanistic Basis of Synergy and Antagonism with Other Antifungal Agents

Synergy between antifungal drugs can arise from various mechanisms, including simultaneous inhibition of different cellular targets. jocmr.org For example, combining an echinocandin (which targets cell wall synthesis) with amphotericin B (which targets the cell membrane) can lead to synergistic effects. jocmr.org Antagonism, on the other hand, can occur if the action of one drug reduces the availability of the target for the other drug. While the exact mechanisms of interaction between this compound and other antifungals are complex and can be concentration-dependent, preclinical studies aim to understand these interactions to identify potentially beneficial combinations. jocmr.orgelsevier.es

In Vitro and In Vivo Studies of Combination Regimens

In vitro studies using Candida species have frequently shown positive interactions, particularly for combinations involving amphotericin B and 5-flucytosine, and species-dependent synergy for this compound combined with fluconazole, with the greatest effect seen against Candida albicans. elsevier.es In vitro studies have also demonstrated synergistic activity between this compound and the triazole isavuconazole (B1672201) against Aspergillus species, including A. fumigatus, A. flavus, and A. terreus, and also against Cunninghamella bertholletiae. asm.orgnih.gov Synergy between amphotericin B and this compound has been observed in vitro against Scedosporium species, particularly Scedosporium prolificans. nih.gov

In vivo studies in animal models have further evaluated these combinations. In a murine model of disseminated infection caused by Scedosporium prolificans, this compound combined with amphotericin B or voriconazole significantly increased survival and reduced tissue fungal burden. elsevier.es The combination of this compound and amphotericin B was found to be superior to either drug alone in a mouse model of pulmonary Aspergillus infection in chronic granulomatous disease mice. oup.com In an immunocompromised mouse model of invasive pulmonary aspergillosis, combination therapy with this compound and amphotericin B resulted in excellent survival and reduction of fungal burden compared to monotherapy. oup.com

However, results from combination studies are not always consistent and can be model-dependent. In a transiently neutropenic guinea pig model, synergy was not demonstrated with this compound plus voriconazole, although no antagonism was seen. oup.com In a murine pulmonary model, the combination of this compound and itraconazole (B105839) showed antagonistic effects, reducing efficacy. oup.com Studies combining this compound and liposomal amphotericin B in murine aspergillosis showed additive effects only in the reduction of tissue burden under limited experimental conditions. oup.com Despite some conflicting results, preclinical data suggest that combining this compound with other antifungals, such as azoles or amphotericin B, may offer improved outcomes in certain invasive fungal infections, particularly in immunocompromised hosts. oup.comoup.comelsevier.esoup.com

Chemical Synthesis, Structural Modifications, and Structure Activity Relationships Sar

General Overview of Echinocandin Total and Semi-Synthesis Approaches

Echinocandins are complex lipopeptides, making their total chemical synthesis challenging. nih.gov Consequently, both total and semi-synthetic approaches have been explored for their production and the generation of analogues. uniroma1.itresearchgate.net

Total synthesis involves constructing the entire molecule from simpler chemical precursors, including the constituent amino acids. uniroma1.itresearchgate.netnih.gov This approach allows for the introduction of a wider range of structural modifications, including the incorporation of unnatural amino acids, which may be difficult to achieve through semi-synthesis. uniroma1.itnih.gov Solid-phase synthesis has been employed in the total synthesis of simplified echinocandin analogues to explore structural modifications and their impact on biological activity. nih.gov

Semi-synthesis, the predominant method for producing clinical echinocandins like micafungin (B1204384), begins with a natural product precursor obtained from fungal fermentation. uniroma1.itresearchgate.netnih.govmdpi.com These precursors, such as echinocandin B or pneumocandin B₀, consist of a cyclic hexapeptide core and a native fatty acid side chain. nih.govmdpi.comwikipedia.org A key step in semi-synthesis is the enzymatic cleavage of the native N-linked acyl side chain using acylases, often derived from microorganisms like Actinoplanes utahensis. nih.govmdpi.com The resulting peptide nucleus can then be chemically reacylated with a designed synthetic acyl group. mdpi.com This strategy is crucial for replacing the native side chains, which can cause hemolytic effects, with modified chains that improve antifungal potency, pharmacokinetic properties, solubility, stability, and safety. uniroma1.itmdpi.com

Specific Total Synthesis Routes for this compound

While semi-synthetic routes starting from fermentation products are the primary method for producing this compound, total synthesis approaches to echinocandins in general have provided valuable insights into their structure-activity relationships and allowed for the creation of analogues not accessible through semi-synthesis. uniroma1.it Details on specific total synthesis routes solely for this compound are less commonly highlighted in general reviews compared to the established semi-synthetic pathways. However, the principles developed in the total synthesis of other echinocandins, which involve the stereocontrolled synthesis of unusual amino acids and their subsequent coupling and cyclization to form the hexapeptide core, are foundational to understanding how a total synthesis of this compound would be approached. acs.org

Derivatization Strategies and Analogue Synthesis for Enhanced Properties

Derivatization strategies for echinocandins, including those relevant to this compound, primarily focus on modifying the lipophilic side chain and, to a lesser extent, the cyclic hexapeptide core. uniroma1.itmdpi.com The goal of these modifications is to enhance properties such as antifungal potency and spectrum, pharmacokinetic profile, solubility, and stability, while minimizing undesirable effects like hemolysis. uniroma1.itmdpi.com

A pivotal strategy involves the replacement of the natural fatty acid side chain with synthetic variants. uniroma1.itmdpi.com For this compound, this involves replacing the native side chain of the FR901379 precursor with a specific acyl group containing a substituted isoxazole (B147169) ring and a sulfated phenolic moiety. wikipedia.orgcenmed.com This modification contributes to this compound's improved properties, including water solubility. nih.govnih.gov

Modifications to the cyclic hexapeptide core have also been explored. uniroma1.itmdpi.com While the core is largely conserved among active echinocandins, minor modifications can impact antifungal activity and physicochemical properties. nih.govmdpi.com For example, the presence of hydroxyl groups at specific amino acid residues in the core can improve water solubility and solution stability. nih.gov

Analogue synthesis allows for systematic exploration of structural variations. Studies have investigated the impact of changes in side chain length, geometry, and the nature of the functional groups. uniroma1.itacs.org Similarly, modifications to individual amino acid residues within the cyclic peptide have been made to understand their contribution to activity and properties. uniroma1.itnih.gov

Structure-Activity Relationship (SAR) Studies of this compound and Echinocandin Analogues

SAR studies of echinocandins aim to correlate structural features with antifungal activity and other biological properties. These studies have been instrumental in the design and optimization of clinical candidates like this compound. uniroma1.it

Role of the Cyclic Hexapeptide Core Modifications on Antifungal Activity

The cyclic hexapeptide core is essential for the antifungal activity of echinocandins, providing the structural scaffold for interaction with the target enzyme, 1,3-β-D-glucan synthase. researchgate.netnih.gov While the core structure is relatively conserved, modifications to specific amino acid residues can significantly impact activity. nih.govnih.gov

Studies using simplified analogues have shown that certain unusual amino acids found in the natural echinocandins are crucial for biological activity. nih.gov For instance, the L-homotyrosine residue has been identified as critical for both antifungal activity and the inhibition of 1,3-β-D-glucan synthesis. nih.gov Modifications or truncations of this residue can lead to reduced or abolished activity. uniroma1.itnih.gov Similarly, the 3-hydroxy-4-methylproline residue has been suggested to enhance activity. nih.gov

Changes in the amino acids of the hexapeptide ring can disrupt internal hydrogen bonds, which are important for maintaining the correct three-dimensional structure necessary for activity. acs.org

Impact of N-Acyl Side Chain Variations on Potency and Selectivity

The N-acyl side chain is a critical determinant of echinocandin potency, selectivity, and pharmacokinetic properties. uniroma1.itmdpi.comacs.org It is believed to play a role in anchoring the molecule to the fungal cell membrane, which is important for accessing the cell wall-localized target enzyme. nih.gov

Variations in the length, branching, and functional groups of the N-acyl side chain have a profound impact on antifungal activity. uniroma1.itacs.org Studies have shown that increasing lipophilicity generally leads to improved anti-Candida activity in some series of analogues. uniroma1.it However, the specific nature and geometry of the side chain are also crucial. For example, linear, rigid geometries in polyarylated acyl analogues of echinocandin B were found to improve antifungal potency. jst.go.jp In contrast, analogues with a kinked diphenyl ether side chain were completely inactive. uniroma1.it

The side chain also influences other properties, such as hemolytic activity. uniroma1.itmdpi.com Replacing the native hemolytic side chains of natural products like echinocandin B with designed synthetic side chains, as done in the development of this compound and anidulafungin (B1665494), is a key strategy to mitigate this toxicity while retaining or enhancing antifungal efficacy. uniroma1.itmdpi.comnih.gov

Conformational Analysis and Ligand-Target Interactions

The three-dimensional conformation of echinocandins is critical for their interaction with the target enzyme, 1,3-β-D-glucan synthase. acs.org The cyclic hexapeptide core provides a relatively rigid scaffold, but the molecule still possesses flexibility, particularly in the side chain and certain regions of the peptide ring.

Conformational analysis, often employing techniques like molecular dynamics simulations, can provide insights into the preferred conformations of echinocandins and how these conformations influence their binding to the target. mdpi.com While a ternary structure of the fungal Fks protein (a subunit of 1,3-β-D-glucan synthase) bound to an echinocandin has not been fully elucidated, SAR studies and molecular docking analyses provide clues about the nature of ligand-target interactions. acs.orgbiorxiv.org

Studies suggest that certain amino acid residues within the Fks protein likely interact with specific parts of the echinocandin molecule, including residues in the cyclic hexapeptide core like L-homotyrosine. acs.org The precise orientation and presentation of the lipophilic side chain are also important for effective binding and inhibition. The side chain is thought to interact with a hydrophobic pocket or region on the enzyme or within the cell membrane in proximity to the enzyme.

Molecular docking studies with this compound have been performed to predict its potential binding to various proteins, illustrating the computational approaches used to understand ligand-target interactions. biorxiv.org These studies can identify potential binding sites and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that may be involved. mdpi.combiorxiv.org

Rational Design and Synthesis of Novel this compound Analogues for Overcoming Resistance

The increasing prevalence of fungal infections, particularly in immunocompromised patients, coupled with the emergence of drug resistance, highlights the critical need for the development of novel antifungal agents and strategies nih.govtandfonline.com. Echinocandins, including this compound, represent a crucial class of antifungals that target the fungal cell wall by inhibiting the synthesis of β-(1,3)-D-glucan, an essential structural component not found in mammalian cells nih.govtandfonline.comclsi.org. Despite their efficacy, resistance to echinocandins, primarily mediated by mutations in the FKS genes encoding the catalytic subunit of β-(1,3)-D-glucan synthase, is an increasing concern biorxiv.orgchemrxiv.orgnih.govmdpi.com. This has spurred research into the rational design and synthesis of novel this compound analogues aimed at overcoming these resistance mechanisms.

Rational design approaches leverage structural and molecular insights into the interaction between echinocandins and their target enzyme, Fks1, as well as the mechanisms by which mutations confer resistance biorxiv.orgchemrxiv.orgbiorxiv.org. Studies have identified specific "hotspot" regions within the FKS genes where mutations frequently lead to reduced echinocandin susceptibility biorxiv.orgmdpi.combiorxiv.org. For instance, mutations at positions 639, 643, 645, and 647 in Fks1 are associated with this compound resistance biorxiv.orgbiorxiv.org. Understanding how these specific amino acid substitutions alter drug binding is key to designing analogues that can circumvent these changes biorxiv.orgbiorxiv.org.

One promising strategy involves modifying the chemical structure of echinocandins to improve their interaction with mutant Fks enzymes or to introduce alternative mechanisms of action. Research has explored modifications to the cyclic hexapeptide core and the attached lipid side chain, as these regions are crucial for anchoring the drug to the cell membrane and interacting with the target enzyme tandfonline.com.

A study investigating dehydroxylated derivatives of echinocandins demonstrated that removal of the benzylic alcohol from the 3S,4S-dihydroxy-L-homotyrosine residue was generally effective in overcoming resistance conferred by a diverse set of FKS mutations chemrxiv.org. For example, a bis-dehydroxylated derivative of this compound (MCF-1) was synthesized and evaluated chemrxiv.org. While the specific detailed activity data for MCF-1 against resistant strains were presented in supplementary materials of the source chemrxiv.org, the general finding indicated that this type of modification could lead to improved activity against echinocandin-resistant isolates chemrxiv.org. In contrast, removal of the hemiaminal alcohol in anidulafungin resulted in a significant reduction in antifungal activity chemrxiv.org. These findings suggest that specific structural modifications can differentially impact the activity of echinocandin analogues against resistant strains chemrxiv.org.

Further research into novel echinocandin analogues includes compounds like rezafungin (formerly CD101), a second-generation echinocandin with improved chemical stability and pharmacokinetics clsi.orgoup.com. Rezafungin has demonstrated potent activity against clinically relevant Candida species, including multidrug-resistant strains of C. auris, and retains activity against echinocandin-resistant Candida species harboring fks mutations frontiersin.org. While not a direct this compound analogue in terms of synthesis from this compound, its development exemplifies the ongoing efforts to create improved echinocandin-like compounds to combat resistance.

The rational design process also involves considering residues outside the traditional hotspots that might be important for drug binding, as identified through studies of the mutational landscape of Fks1 biorxiv.orgbiorxiv.org. Targeting these alternative sites through structural modifications could potentially lead to the development of novel compounds less susceptible to the common resistance mechanisms biorxiv.orgbiorxiv.org.

The synthesis of these novel analogues often involves semi-synthetic routes, starting from fermentation products of fungi like Aspergillus nidulans, which produce the echinocandin core structure clsi.orgopenaccessjournals.com. Chemical modifications are then introduced to the cyclic peptide or the lipid side chain to yield the desired analogues with altered properties tandfonline.com.

While detailed data tables presenting the minimum inhibitory concentrations (MICs) of specific novel this compound analogues against a broad panel of resistant strains were not consistently available across the search results in a format suitable for direct extraction and interactive table generation without further processing or assumptions, the research highlights the ongoing efforts and promising strategies in this area chemrxiv.orgfrontiersin.org. The focus remains on understanding the molecular basis of resistance and using this knowledge to guide the synthesis of compounds with enhanced activity against resistant fungal pathogens.

Here is a conceptual representation of the type of data that would be relevant in this field, based on the search findings, illustrating the comparison of a hypothetical novel analogue's activity against resistant strains compared to the parent compound.

CompoundFungal SpeciesFKS MutationMIC (µg/mL) - Parent EchinocandinMIC (µg/mL) - Novel AnalogueFold Change in MIC (Parent/Analogue)
This compoundC. albicansS645PHighLower>1 (Improved Activity)
This compoundC. glabrataS663P (FKS2)HighLower>1 (Improved Activity)
Hypothetical Analogue AC. aurisHotspot 1HighSignificantly Lower>>1 (Substantial Improvement)

The rational design and synthesis of novel this compound analogues represent a crucial area of research in combating the growing threat of echinocandin resistance. By elucidating the molecular mechanisms of resistance and employing targeted chemical modifications, researchers aim to develop new compounds with improved efficacy against a broad spectrum of resistant fungal pathogens biorxiv.orgchemrxiv.orgbiorxiv.org.

Advanced Analytical Methodologies for Micafungin Research

Chromatographic Techniques for Quantification in Biological Matrices

Chromatographic techniques are widely employed for the quantitative determination of micafungin (B1204384) in complex biological samples such as plasma, serum, blood cells, and tissues. These methods enable the separation of this compound from endogenous matrix components and other co-administered drugs, ensuring accurate and reliable measurements.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) has been a foundational technique for the quantification of this compound in biological matrices. HPLC methods often involve the direct injection of plasma samples into a column-switching system, utilizing a pre-column to remove matrix interferences before the analytical separation. One described method employed a MAYI-ODS pre-column for this purpose nih.gov. The calibration curve for this compound using this method showed good linearity over a range of 0.1 to 10 µg/mL in human plasma nih.gov. The method demonstrated good precision, with mean relative standard deviation values for intra-day and inter-day precision being less than 7.3% nih.gov. Such methods are considered simple and reproducible, making them suitable for routine therapeutic drug monitoring nih.gov. Early HPLC methods for this compound quantification in plasma have been reported with lower limits of quantification (LLOQ) around 50 ng/ml using a 100-µl sample volume asm.org.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for the quantification of this compound in biological matrices due to its high selectivity, sensitivity, and throughput rug.nl. LC-MS/MS methods allow for the simultaneous quantitation of multiple antifungal agents, including this compound, in various blood compartments such as diluted plasma, peripheral blood mononuclear cells (PBMC), polymorphonuclear leukocytes (PMN), and erythrocytes asm.org. Sample preparation for LC-MS/MS often involves protein precipitation using organic solvents like acetonitrile (B52724) or methanol, sometimes in combination rug.nlresearchgate.netmdpi.com. Isotopically labeled internal standards, such as [13C6]-micafungin, are commonly used to improve accuracy and reliability rug.nlnih.gov.

Interactive Table 1: Performance Characteristics of Selected LC-MS/MS Methods for this compound Quantification

MatrixSample VolumeSample PreparationInternal StandardCalibration Range (µg/mL)LLOQ (ng/mL)Overall Precision (%)Citation
Human Plasma100 µLProtein PrecipitationNot specified0.1 - 200.1Not specified nih.gov
Human PlasmaNot specifiedProtein Precipitation[13C6]-micafungin0.200 - 10.0 (mg/l)200 (ng/ml)1.3 - 6.6 rug.nlnih.gov
Peripheral Blood Compartments30 µLAcetonitrile ExtractionCSF derivateNot specified1608.8 - 15.4 asm.org
Human Serum50 µLProtein PrecipitationIsotope-labeled/analogs0.1 - 50Not specified1.2 - 13.2 mdpi.comnih.gov

Note: LLOQ values were converted to ng/mL where necessary for consistency.

Spectroscopic Techniques for Structural Elucidation of Metabolites and Derivatives

Spectroscopic techniques are essential for determining the chemical structure of this compound metabolites and related compounds, providing detailed insights into their molecular composition and arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of antibiotics, including lipopeptides like this compound researchgate.netnih.govspringernature.com. Both one-dimensional (1D) and two-dimensional (2D) NMR methods are utilized to obtain detailed information about the arrangement of atoms and functional groups within the molecule springernature.com. High-resolution NMR spectra can confirm the exact structure of isolated antibiotics researchgate.net. NMR spectroscopy has also been applied to study the effects of antifungal agents, like caspofungin (another echinocandin), on the metabolic profiles of yeast species, providing insights into metabolic alterations induced by these drugs asm.org. Solid-state NMR spectroscopy is also used to investigate the structural components of fungal cell walls and their response to antifungal treatments researchgate.netnih.gov.

Mass Spectrometry (MS) for Metabolite Profiling

Mass Spectrometry (MS), particularly when coupled with chromatography (LC-MS), is widely used for the identification and profiling of this compound metabolites asm.org. LC-MS-based metabolomics profiling allows for the detection and identification of numerous metabolites, providing a comprehensive view of the metabolic changes induced by this compound oup.comnih.gov. High-resolution MS, such as Orbitrap mass spectrometry, offers high mass accuracy, which is crucial for identifying metabolites based on their chemical formula oup.com. Metabolite identification is often confirmed by comparing observed molecular masses and retention times against pure chemical standards or spectral libraries oup.com. MS-based metabolomics has revealed that this compound can alter various metabolic pathways in fungi, including those related to amino acids, nucleic acids, and central carbon metabolism oup.comnih.govresearchgate.net.

Bioanalytical Assay Development and Validation for Preclinical Research Samples

The development and validation of bioanalytical assays for preclinical research samples are critical to ensure the reliability and accuracy of data obtained from non-human studies. These assays are used to quantify drug concentrations in biological matrices from animal models, supporting pharmacokinetic and pharmacodynamic studies.

Bioanalytical methods used for non-human pharmacology/toxicology and preclinical studies are subject to validation guidelines moh.gov.bw. Validation ensures that the method is accurate, precise, sensitive, and specific for the intended purpose mdpi.com. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), lower limit of quantification (LLOQ), and selectivity rug.nlnih.govnih.govmdpi.com. Matrix effects, which can influence ionization in MS-based methods, are also evaluated during validation nih.govnih.gov. For preclinical studies involving this compound, validated assays are necessary to accurately determine drug concentrations in various tissues and biological fluids scynexis.comoup.com. For instance, in a study using a rabbit model of candidiasis, the lack of bioanalytical method validation reports to assess the accuracy of this compound plasma concentrations was noted oup.com. The precision and accuracy of validated assays for this compound have been shown to be within acceptable regulatory limits asm.org.

Advanced Imaging Techniques for Drug Distribution in Tissues (e.g., MALDI-MSI)

Advanced imaging techniques, particularly Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI), have emerged as powerful tools to investigate the spatial distribution of drugs within tissues without the need for specific labels. cidara.comcatapult.org.uk This is particularly valuable in pharmacokinetic studies, providing insights into how drugs penetrate and are distributed in different tissue subcompartments, including infected lesions. cidara.comcatapult.org.ukoup.comsci-hub.se

Research utilizing MALDI-MSI has been conducted to study the tissue distribution of echinocandin antifungals, including this compound, in clinically relevant animal models of invasive fungal infections. cidara.comasm.orgnih.govnih.gov One such study focused on an intra-abdominal candidiasis (IAC) mouse model infected with Candida albicans. cidara.comasm.orgnih.govnih.gov The study aimed to understand the penetration of this compound into tissue lesions, as traditional methods measuring drug concentrations in serum or whole organs may not accurately reflect exposure at the site of infection. asm.orgnih.gov

In this IAC mouse model, MALDI-MSI was employed alongside standard analytical techniques like Laser Capture Microdissection (LCM) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to provide both spatial and quantitative data on this compound distribution in liver and kidney tissues. cidara.comasm.orgnih.govscynexis.com Mice were administered a single intraperitoneal dose of this compound at 5 mg/kg. cidara.comasm.org

MALDI-MSI analysis of liver tissues collected at various time points (1, 3, 6, 24, and 48 hours post-dose) revealed the spatial distribution of this compound. cidara.com Initially, this compound quickly distributed into the liver tissue, reaching peak intensity around 1 hour post-dose, and then its concentration decreased throughout the tissue. nih.gov Penetration of the drug into necrotic lesions was observed, becoming more clearly visualized by 24 hours post-dose. nih.gov At this time point, the this compound signal within the lesion showed noticeably higher intensities in the outer rim compared to the necrotic center. asm.org Co-localization analysis with histopathological staining (Gomori Methenamine Silver, GMS) indicated a "donut-like" distribution pattern of this compound within the lesion at 24 hours, suggesting that a portion of fungal cells within the core might not be exposed to significant drug levels. oup.com

While MALDI-MSI provides valuable spatial information, it is considered semi-quantitative. asm.org To obtain absolute drug concentrations within specific tissue compartments, LCM coupled with LC-MS/MS was performed on samples from liver lesions and surrounding uninvolved tissues. cidara.comasm.orgnih.govscynexis.com This quantitative analysis at 24 hours post-dose showed that this compound levels in lesions were 3.4 µg/g. nih.gov

Further investigation with repeated dosing (three doses of 5 mg/kg this compound) showed improved penetration into fungal lesions at steady-state, with the drug reaching the necrotic core. oup.com However, even at steady-state, this compound levels in the lesions in this model did not approach the mutant prevention concentration (MPC) of the infecting strain. cidara.com

These studies highlight the utility of advanced imaging techniques like MALDI-MSI in providing detailed spatial information about this compound distribution in infected tissues, complementing traditional quantitative methods. oup.comsci-hub.se The ability to visualize drug penetration into specific pathological areas, such as necrotic lesions, is crucial for understanding potential limitations in drug exposure at the site of infection. oup.comasm.orgnih.gov

Table 1: this compound Distribution in Liver Tissue Lesions in an IAC Mouse Model

Time Point (h post-dose)Lesion Drug Concentration (µg/g) (Quantitative LC-MS/MS)Spatial Distribution (MALDI-MSI Observation)
1Not specified in sourceQuick distribution into liver tissue, peak intensity
6Not specified in sourcePenetration into necrotic lesion observed
243.4Clear visualization in lesion, higher intensity at rim, "donut-like" pattern
48Undetectable after single doseSignal decreased significantly or undetectable
Steady-state (after 3 doses)Not specified in sourceImproved penetration into necrotic core

The limit of detection (LOD) for MALDI-MSI analysis of this compound in liver or kidney tissue in this study was reported as 500 ng/g. asm.orgnih.gov

Table 2: MALDI-MSI Parameters for this compound Analysis

ParameterSetting
Mass SpectrometerMALDI LTQ Orbitrap XL
Ionization ModeNegative
m/z Range1000-1500
Laser Energy10 µJ
Laser Shots/Position5
Laser Step Size50-75 µm
Resolution60,000 at m/z 400 (Full Width at Half Maximum) nih.gov

These detailed findings from studies employing advanced imaging techniques underscore their importance in elucidating the complex pharmacokinetics of antifungals like this compound at the site of infection, providing insights beyond traditional bulk tissue measurements. oup.comsci-hub.se

Future Directions and Emerging Research Areas

Investigation of Novel Fungal Targets and Pathways Modulated by Micafungin (B1204384)

While the primary target of this compound is 1,3-β-D-glucan synthase, research continues to explore other potential fungal targets and pathways modulated by the drug. Studies have shown that this compound-induced cell wall damage can activate the Cell Wall Integrity Signaling (CWIS) pathway in fungi like Aspergillus nidulans. mdpi.com This activation leads to transcriptional changes and morphological alterations, suggesting that the drug's effects extend beyond direct enzyme inhibition. mdpi.com Understanding the dynamic transcriptional response to this compound, particularly in filamentous fungi, is an active area of research. mdpi.com Genome-wide screening in model yeasts like Schizosaccharomyces pombe has identified numerous genes whose deletion alters sensitivity to this compound, highlighting potential therapeutic targets for combination therapies. plos.org These targets fall into various functional categories, including cell wall biosynthesis, gene expression, membrane trafficking, and signaling transduction. plos.org

Exploration of this compound's Impact on Fungal Virulence Factors

Fungal virulence factors play a significant role in pathogenesis. Research is exploring how this compound influences these factors. Studies have indicated a correlation between antifungal resistance and the secretion of virulence factors in Candida species. oup.com For instance, resistance to this compound has been linked to the secretion of esterase in certain Candida glabrata isolates. oup.com Additionally, the presence of hemolysin has been associated with resistance to both fluconazole (B54011) and this compound. oup.com Furthermore, treating Candida albicans blastoconidia with subinhibitory concentrations of this compound can alter cell wall composition, potentially interfering with virulence and immunogenicity. nih.gov This suggests an indirect immunomodulatory effect where this compound exposure might expose immunogenic cell wall determinants, potentially enhancing the host immune response. nih.gov

Development of Predictive Models for this compound Efficacy and Resistance

Predictive modeling is a crucial area of research to optimize this compound use and anticipate resistance. Pharmacokinetic/pharmacodynamic (PK/PD) models are being developed and refined to predict this compound efficacy based on drug exposure and fungal susceptibility. asm.orgnih.govmdpi.com Studies in animal models and analyses of clinical trial data have demonstrated the importance of PK/PD indices such as the AUC/MIC ratio in predicting treatment success. asm.orgnih.gov Research is also focused on identifying genetic mutations associated with this compound resistance using approaches like machine learning. nih.govnih.gov For example, machine learning classifiers have been used to identify and rank drug resistance mutations in Candida auris, including potential new mutations that may contribute to this compound resistance. nih.govnih.gov These models can help in understanding resistance mechanisms and potentially guide therapeutic strategies.

Advances in Formulation Science for Research Applications (excluding dosage forms)

Advances in formulation science, excluding specific human dosage forms, are being explored to improve this compound's properties for research applications. This includes investigating novel carriers and delivery systems that can enhance antifungal efficacy, particularly against resistant strains and biofilms. For instance, research has explored the use of nanoemulsions as a novel carrier for this compound to combat multi-resistant Candida auris. nih.gov These nanoemulsions have shown high antibiofilm potential in in vitro studies and in Galleria mellonella models, indicating their potential for research into improved delivery and efficacy in challenging scenarios. nih.gov Such research-focused formulations aim to overcome limitations like poor solubility and improve drug targeting in experimental settings.

Computational Approaches in this compound Drug Discovery and Optimization (e.g., Molecular Docking, AI/Machine Learning)

Computational approaches are increasingly being applied in this compound research for drug discovery and optimization. Techniques like molecular docking are used to predict the binding interactions of this compound with its targets, providing insights into its mechanism of action and potential interactions with other molecules. nih.govresearchgate.netmdpi.comglobalresearchonline.netnih.gov Molecular docking has been used to study the interaction of this compound with fungal enzymes like aspartic proteinases and even viral proteins, revealing potential off-target interactions or novel activities. nih.govresearchgate.netmdpi.comglobalresearchonline.netnih.gov Artificial intelligence (AI) and machine learning are also being leveraged to analyze large biological and chemical datasets to identify potential drug candidates, predict drug interactions, and optimize drug structures. nih.govnih.govfrontiersin.orgafjbs.comresearchgate.net AI can assist in identifying novel compounds targeting fungal mechanisms and in creating predictive models for efficacy. nih.govfrontiersin.org

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Resistance and Mechanism Research

The integration of omics technologies is providing a comprehensive understanding of fungal biology, pathogenesis, and resistance mechanisms related to this compound. Genomics, transcriptomics, proteomics, and metabolomics are used to dissect the complex molecular and cellular mechanisms underlying antifungal resistance and the fungal response to this compound. frontiersin.orgmdpi.comhumanspecificresearch.orgnih.govnih.gov Metabolomics, for example, can identify specific metabolite patterns that indicate resistance in Candida species and inform new therapeutic strategies. mdpi.com Proteomics can provide insights into protein expression changes in response to this compound exposure and identify potential protein targets or pathways involved in resistance or virulence. nih.govnih.gov Integrating data across these omics layers allows researchers to map complex resistance networks and gain a holistic view of fungal adaptations. frontiersin.orgmdpi.comhumanspecificresearch.orgnih.govnih.gov

Research into Extended Dosing Intervals and Novel Delivery Concepts (excluding human clinical application)

Research is exploring extended dosing intervals and novel delivery concepts for this compound in non-human, experimental settings to understand their potential benefits. Preclinical studies, such as those in murine models of disseminated candidiasis, have investigated the efficacy of single-dose and extended-interval this compound regimens. nih.govoup.comasm.orgresearchgate.netoup.com These studies aim to determine if less frequent administration can maintain efficacy, potentially by leveraging the post-antifungal effect of this compound. nih.govoup.complos.org While human clinical applications are excluded from this section, these preclinical investigations provide valuable pharmacokinetic and pharmacodynamic data that inform the potential for alternative dosing strategies in research models. nih.govoup.comasm.orgresearchgate.netoup.com Novel delivery concepts, such as the use of nanoemulsions mentioned earlier, also fall under this category as they represent research into alternative ways to administer the drug in experimental systems to potentially improve efficacy or reduce toxicity in those contexts. nih.gov

Conclusion

Synthesis of Key Academic Contributions to Micafungin (B1204384) Research

This compound, an echinocandin antifungal agent, has been the subject of significant academic research since its development. A key area of contribution has been the detailed elucidation of its mechanism of action: the non-competitive inhibition of 1,3-β-D glucan synthase, an enzyme critical for fungal cell wall synthesis and absent in mammalian cells nih.govoup.comdrugbank.com. This unique target contributes to its favorable toxicity profile compared to earlier antifungal classes like polyenes nih.govnih.gov.

Academic studies have extensively characterized this compound's in vitro activity against a broad spectrum of clinically important fungi, including Candida species (spp.), particularly azole-resistant strains, and Aspergillus spp. nih.govnih.govresearchgate.net. Research has shown this compound to be fungicidal against most Candida spp. and fungistatic against many Aspergillus spp. researchgate.netopenaccessjournals.com. In vitro studies have demonstrated high activity against Candida spp. isolates from invasive infections, with low minimal inhibitory concentrations (MICs) reported openaccessjournals.com. For instance, one study on 5346 invasive Candida spp. isolates reported MIC50 and MIC90 values of 0.015 µg/ml and 1 µg/ml, respectively openaccessjournals.com. Research has also explored its activity against less common pathogens like Paecilomyces and Penicillium nih.gov.

Pharmacokinetic and pharmacodynamic studies have been crucial in understanding this compound's behavior in the body. These studies have highlighted its intravenous administration due to poor oral bioavailability, its long half-life supporting once-daily dosing, and the lack of necessity for dose adjustments in renal or moderate hepatic dysfunction nih.govresearchgate.netopenaccessjournals.com. Research has also investigated its tissue penetration, demonstrating concentration within alveolar macrophages openaccessjournals.com.

Clinical studies, including randomized controlled trials and observational studies, have evaluated this compound's efficacy in treating various invasive fungal infections, such as esophageal candidiasis and invasive candidiasis, including candidemia nih.govoup.comopenaccessjournals.com. Research has also focused on its role in the prophylaxis of Candida infections, particularly in patients undergoing hematopoietic stem cell transplantation nih.govresearchgate.netopenaccessjournals.com. Studies have compared this compound's efficacy to other antifungals like fluconazole (B54011) and liposomal amphotericin B in specific patient populations, including neonates and pediatric patients oup.comjpedres.orgekb.eg. While some studies showed comparable efficacy to existing treatments, others indicated potential advantages in specific settings or patient groups oup.comjpedres.orgekb.eg.

Furthermore, academic research has contributed to understanding potential drug interactions, noting that while this compound is a poor substrate for CYP450 enzymes, it can alter the pharmacokinetics of certain drugs like sirolimus, nifedipine, and itraconazole (B105839), necessitating monitoring nih.govopenaccessjournals.com. Research has also delved into the mechanisms of resistance development, primarily linked to mutations in FKS genes encoding subunits of the 1,3-β-D glucan synthase enzyme researchgate.net.

Recent academic contributions have also explored strategies to improve the production of this compound precursors through metabolic engineering nih.gov.

Identification of Unanswered Questions and Future Research Imperatives

Despite the significant progress in understanding this compound, several unanswered questions and areas for future research remain. A key imperative is the need for more comparative clinical trials, particularly large-scale, randomized, double-blind studies, to definitively establish this compound's superiority or non-inferiority compared to other antifungal agents for specific indications, especially invasive aspergillosis and empirical antifungal therapy openaccessjournals.comnih.gov. While promising results have been observed in open-label studies for invasive aspergillosis, comparative trials are lacking openaccessjournals.com.

Further research is needed to optimize this compound's use in specific patient populations. Although studies have demonstrated efficacy and safety in pediatric populations, including neonates, further research is required to refine dosing strategies and confirm efficacy in these vulnerable groups nih.govekb.egfda.govoup.com. The optimal use of this compound in immunocompromised hosts and critically ill patients also warrants continued investigation nih.govresearchgate.net.

The role of combination antifungal therapy involving this compound is another area requiring further exploration. In vitro studies have shown synergistic activity with other agents against certain resistant strains, but robust clinical data on the efficacy and optimal combinations in vivo are still needed medrxiv.org. Identifying the best drug combinations and the specific fungal infections where combination therapy with this compound offers a significant advantage over monotherapy is a key future research direction medrxiv.org.

Understanding and mitigating the development of antifungal resistance remains a critical challenge. While resistance to echinocandins is currently less common than to azoles, continued surveillance and research into the mechanisms of resistance, including the impact of FKS gene mutations and potential novel mechanisms, are essential researchgate.netthe-innovation.org. Research into strategies to overcome or prevent resistance development, perhaps through novel drug designs or combination approaches, is a future imperative the-innovation.org.

The potential for this compound in treating emerging or less common fungal infections also presents an area for future research. While its activity against some molds beyond Aspergillus has been noted, more comprehensive studies are needed to define its role against a wider range of fungal pathogens nih.govnih.gov.

Finally, ongoing research into improving the production and potentially reducing the cost of this compound and other echinocandins through metabolic engineering and synthetic biology approaches could enhance their accessibility and impact nih.gov.

Broader Implications of this compound Research for Antifungal Drug Development Strategies

Research into this compound has had significant broader implications for antifungal drug development strategies. As a successful member of the echinocandin class, this compound has validated the fungal cell wall, specifically the 1,3-β-D glucan synthesis pathway, as a highly effective and selective target for antifungal agents nih.govoup.comthe-innovation.org. This has spurred interest in developing new compounds that target this pathway or other essential components of the fungal cell wall the-innovation.org. The success of echinocandins like this compound highlights the potential of targeting fungal-specific structures that are absent in mammalian cells, a strategy that can lead to drugs with improved safety profiles nih.govnih.govthe-innovation.org.

This compound research has also underscored the importance of understanding the complex interplay between antifungal agents, the host immune system, and the fungal pathogen. Studies investigating this compound's pharmacokinetics and pharmacodynamics have provided valuable insights into optimizing drug exposure at the site of infection, which is crucial for successful treatment and informing the development of new antifungal agents fda.govoup.com.

The challenges encountered with resistance development to antifungals, including the emergence of echinocandin resistance, as observed in research on this compound and other drugs, emphasize the critical need for developing novel antifungal agents with new mechanisms of action the-innovation.org. This has led to increased research into alternative targets and innovative drug design strategies, such as dual-target approaches or compounds mimicking host defense peptides, aimed at overcoming existing resistance mechanisms and preventing the emergence of new ones the-innovation.org.

Furthermore, the research on this compound's activity against a range of Candida and Aspergillus species, including azole-resistant strains, has highlighted the importance of developing broad-spectrum antifungal agents capable of addressing the diverse and evolving landscape of fungal pathogens nih.govnih.govresearchgate.net. The need for effective treatments against multidrug-resistant strains, as demonstrated by studies involving this compound, continues to drive research efforts .

Q & A

Q. What is the mechanistic basis for micafungin's antifungal activity against Candida species?

this compound inhibits 1,3-β-D-glucan synthase, an enzyme critical for fungal cell wall synthesis. This disruption compromises cell wall integrity, leading to osmotic instability and cell death. Experimental validation typically involves in vitro susceptibility testing (e.g., minimum inhibitory concentration assays) and electron microscopy to visualize cell wall damage .

Q. How is this compound dosed in neonatal populations, and what pharmacokinetic (PK) factors are unique to preterm infants?

Neonatal dosing (e.g., 0.75–15 mg/kg/day) requires adjustments due to accelerated clearance and shorter half-life (~8 hours) compared to adults (~14 hours). Population PK models using allometric scaling (weight-based normalization) are critical for extrapolating adult data to infants. Studies in preterm infants (>1000 g) demonstrate linear PK but highlight the need for higher weight-adjusted doses to achieve therapeutic exposure .

Q. What safety considerations are paramount when administering this compound to immunocompromised patients?

Pooled clinical trial data (n=3,028 patients) indicate common adverse events include nausea (2.8%), vomiting (2.5%), and transient liver enzyme elevations (2–3%). Safety protocols should monitor hepatic and renal function, particularly in elderly patients, who show higher rates of renal impairment (1% vs. 0.1% in non-elderly adults). No dose-dependent toxicity trends are observed .

Q. What experimental models are used to evaluate this compound's efficacy against biofilm-forming Candida species?

In vitro biofilm models (e.g., microtiter plates with crystal violet staining) and confocal laser scanning microscopy (CLSM) are employed to assess biofilm disruption. Metabolomic profiling (LC-MS/MS) further identifies extracellular metabolite changes (e.g., indole-3-yl acetate depletion) linked to antifungal activity .

Advanced Research Questions

Q. How can population pharmacokinetic modeling optimize this compound dosing in pediatric patients?

Allometric power models, incorporating weight-based scaling exponents (e.g., ¾ for clearance), predict higher clearance rates in smaller children. Monte Carlo simulations are used to identify pediatric doses (e.g., 10 mg/kg/day) achieving adult-equivalent AUC/MIC targets (>5,000 for Candida spp.). Validation requires multicenter trials with stratified age cohorts and therapeutic drug monitoring .

Q. What evidence supports this compound's post-antifungal effect (PAFE) against Candida albicans, and how does this influence dosing intervals?

PAFE studies reveal concentration-dependent suppression of C. albicans growth for up to 12 hours post-exposure. A 1-hour exposure to this compound (≥4x MIC) achieves 100% killing in in vitro time-kill assays. This supports once-daily dosing but suggests prolonged infusions may enhance efficacy in deep-seated infections .

Q. How does critical illness alter this compound pharmacokinetics, and what dosing adjustments are warranted?

Critically ill patients exhibit 40% lower AUC0–24 (89.6 vs. 152 mg·h/L in healthy adults) due to increased volume of distribution and altered clearance. Body weight (>100 kg) and organ dysfunction (SOFA score >10) necessitate dose escalation (e.g., 150 mg/day) to maintain AUC/MIC targets. Therapeutic drug monitoring is recommended in ICU settings .

Q. What methodological challenges arise in designing trials for empirical this compound use in ICU-acquired sepsis?

The EMPIRICUS trial (n=260) highlights pitfalls: while this compound reduced new invasive fungal infections (3% vs. 12% with placebo), it did not improve 28-day survival. Stratification by biomarkers (e.g., serum β-D-glucan >80 pg/mL) and organ failure severity (SOFA score) is critical for patient selection. Placebo-controlled, double-blind designs with modified intent-to-treat analysis mitigate bias .

Q. How does this compound interact with host pathways in non-antifungal contexts, such as viral inhibition?

High-throughput screening identified this compound as an EV71 inhibitor (IC50 = 1.2 μM) via mechanisms independent of 3Cpro protease or IRES-dependent translation. Experimental validation involves replicon assays in Vero cells and structural studies to identify binding motifs. This underscores the need for repurposing studies beyond antifungal applications .

Q. What statistical approaches resolve contradictions in this compound efficacy across Candida species?

Subgroup analyses (e.g., Candida glabrata vs. Candida parapsilosis) require multivariate regression to adjust for confounders like baseline MIC variability. In HIV-positive patients, Monte Carlo simulations stratify efficacy probabilities (e.g., 82% success for C. albicans vs. 45% for C. krusei), guiding combination therapy protocols .

Methodological Notes

  • Data Sources : Prioritize clinical trial databases (e.g., Astellas Clinical Study Database) and peer-reviewed PK/PD studies over commercial reports.
  • Contradictions : Address discrepancies (e.g., survival vs. infection reduction in EMPIRICUS) via sensitivity analyses and biomarker stratification .
  • Limitations : Retrospective designs (e.g., pooled safety analyses) may underreport rare adverse events; prospective trials with predefined endpoints are preferred .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.